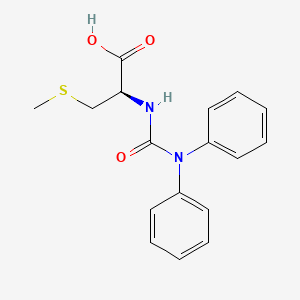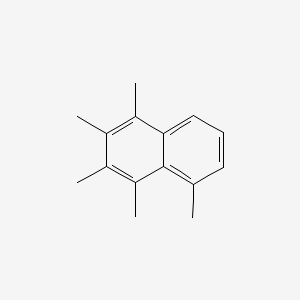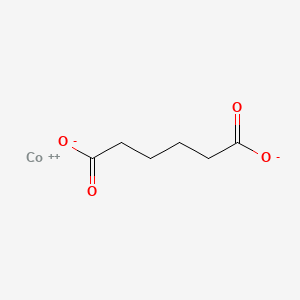
Adipic acid, cobalt salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adipic acid, cobalt salt is a compound formed by the reaction of adipic acid with cobalt. Adipic acid, also known as hexanedioic acid, is an important industrial dicarboxylic acid primarily used in the production of nylon. The cobalt salt of adipic acid is utilized in various chemical processes due to its unique properties, including its role as a catalyst in organic reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Adipic acid is typically synthesized through the oxidation of cyclohexane, cyclohexanol, or cyclohexanone using nitric acid as an oxidant. The cobalt salt can be prepared by reacting adipic acid with cobalt compounds under controlled conditions. The reaction typically involves dissolving adipic acid in water or an appropriate solvent and adding a cobalt source, such as cobalt nitrate or cobalt acetate, followed by crystallization to obtain the cobalt salt.
Industrial Production Methods: Industrial production of adipic acid involves the oxidation of cyclohexane in the presence of air or oxygen, followed by purification steps to isolate the adipic acid. The cobalt salt is then produced by reacting the purified adipic acid with cobalt compounds in large-scale reactors, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Adipic acid, cobalt salt undergoes various chemical reactions, including:
Oxidation: The cobalt salt can catalyze the oxidation of organic substrates, converting them into more oxidized forms.
Reduction: It can also participate in reduction reactions, where it helps in the reduction of organic compounds.
Substitution: The cobalt salt can facilitate substitution reactions, where one functional group in a molecule is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reactions are typically carried out at elevated temperatures and pressures.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used, often under mild conditions.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific substrates and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Adipic acid, cobalt salt has numerous applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, facilitating various chemical transformations.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its catalytic properties.
Wirkmechanismus
The mechanism by which adipic acid, cobalt salt exerts its effects involves its ability to coordinate with various substrates and facilitate chemical reactions. The cobalt ion in the salt acts as a Lewis acid, accepting electron pairs from substrates and stabilizing reaction intermediates. This coordination enhances the reactivity of the substrates, leading to efficient chemical transformations. The specific molecular targets and pathways depend on the nature of the reaction and the substrates involved.
Vergleich Mit ähnlichen Verbindungen
Adipic acid, cobalt salt can be compared with other metal salts of adipic acid, such as:
- Adipic acid, iron salt
- Adipic acid, copper salt
- Adipic acid, nickel salt
Uniqueness: The cobalt salt of adipic acid is unique due to its specific catalytic properties, which differ from those of other metal salts. For example, cobalt salts are known for their ability to catalyze oxidation reactions more efficiently than iron or copper salts. Additionally, the stability and solubility of the cobalt salt in various solvents make it a preferred choice for certain industrial applications.
Eigenschaften
CAS-Nummer |
54437-56-8 |
|---|---|
Molekularformel |
C6H8CoO4 |
Molekulargewicht |
203.06 g/mol |
IUPAC-Name |
cobalt(2+);hexanedioate |
InChI |
InChI=1S/C6H10O4.Co/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2 |
InChI-Schlüssel |
ATFHQVJTPHERNM-UHFFFAOYSA-L |
Kanonische SMILES |
C(CCC(=O)[O-])CC(=O)[O-].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![butanedioic acid;6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12642568.png)
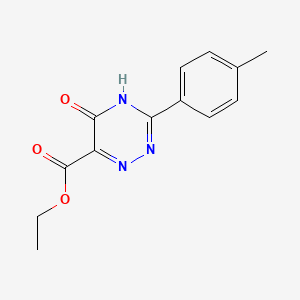

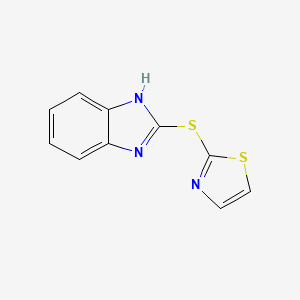
![benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol](/img/structure/B12642590.png)
![14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one](/img/structure/B12642592.png)
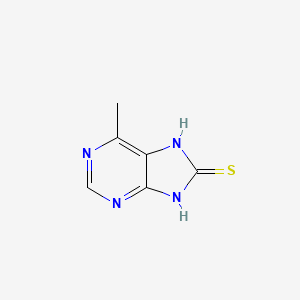
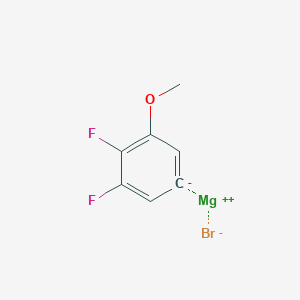
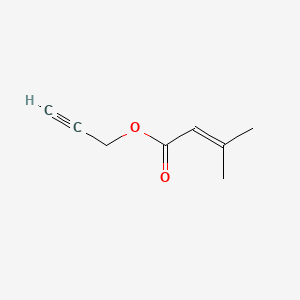

![5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12642628.png)
